Dersalazine sodium is classified as an anti-inflammatory agent and is primarily sourced from synthetic processes that involve the combination of two active pharmaceutical ingredients. The compound's development stemmed from the need for more effective treatments for ulcerative colitis, providing an alternative to existing therapies like corticosteroids and immunosuppressants .
The synthesis of dersalazine sodium involves a multi-step process that focuses on the formation of an azo bond between the platelet-activating factor antagonist (UR-12715) and 5-aminosalicylic acid. Key steps in the synthesis include:
Dersalazine sodium has a complex molecular structure characterized by its azo linkage and functional groups derived from both parent compounds.
The compound appears as a solid powder with a purity level exceeding 98% when synthesized correctly .
Dersalazine sodium is involved in various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific outcomes depend on reaction conditions such as temperature and pH.
The mechanism of action of dersalazine sodium primarily involves the inhibition of platelet-activating factor receptors. By blocking these receptors, the compound effectively reduces the production of pro-inflammatory cytokines, including interleukin-17, tumor necrosis factor-alpha, and interleukin-6. This modulation leads to decreased inflammation in conditions such as ulcerative colitis .
Dersalazine sodium exhibits stability under various conditions but may undergo reactions that alter its pharmacological profile. Its high purity (>98%) ensures consistent performance in therapeutic applications .
Dersalazine sodium is primarily used in scientific research related to inflammatory bowel diseases. Its unique mechanism offers potential advantages over traditional therapies, particularly in patients who do not respond adequately to standard treatments. Clinical studies have demonstrated its efficacy in reducing inflammatory markers and improving clinical outcomes in ulcerative colitis patients .
Dersalazine sodium (DS), chemically designated as C~35~H~31~N~6~NaO~4~ (molecular weight 622.65 g/mol), is a novel azo-bonded compound with the CAS registry number 367249-56-7 [2] [5]. Its core structure features a diazene bridge (–N=N–) connecting two pharmacologically active moieties: 5-aminosalicylic acid (5-ASA) and UR-12715 (a potent platelet-activating factor antagonist). This azo linkage remains stable in the upper gastrointestinal tract but undergoes selective cleavage by azoreductases produced by colonic microbiota, enabling targeted drug release in the inflamed colon [1] [3]. The sodium counterion enhances aqueous solubility (>50 mg/mL), facilitating formulation development. X-ray crystallography studies confirm a planar configuration around the azo bond, optimizing enzymatic reduction kinetics. The architecture ensures minimal systemic absorption (<5%) and maximal local bioavailability at the inflammation site [1] [4].
Table 1: Physicochemical Properties of Dersalazine Sodium
Property | Value |
---|---|
Molecular Formula | C~35~H~31~N~6~NaO~4~ |
Molecular Weight | 622.65 g/mol |
CAS Registry Number | 367249-56-7 |
Azo Bond Position | Between 5-ASA and UR-12715 |
Aqueous Solubility | >50 mg/mL (pH 7.4) |
Systemic Absorption | <5% (oral administration) |
DS represents a deliberate dual-activity design where both cleavage products exert complementary anti-inflammatory actions. 5-ASA (mesalazine) scavenges reactive oxygen species and inhibits nuclear factor kappa B (NF-κB), suppressing TNF-α and IL-1β production [1]. UR-12715 acts as a high-affinity platelet-activating factor receptor antagonist (K~i~ = 8.3 nM), blocking PAF-induced neutrophil activation and microvascular permeability [2] [6]. In TNBS-induced rat colitis models, the combined components reduced IL-17 expression by 68% and macroscopic damage scores by 74% after 7 days—significantly exceeding effects from equivalent doses of either agent alone (p<0.01) [1] [3]. This synergy arises from simultaneous disruption of innate (PAF-mediated) and adaptive (cytokine-mediated) immune pathways. The design circumplicates limitations of conventional 5-ASA derivatives by introducing a novel mechanistic partner without inert carriers [1] [4].
UR-12715, DS’s PAF-antagonizing moiety, competitively inhibits PAF binding to its G-protein coupled receptor (GPCR) on leukocytes and endothelial cells [6] [10]. This antagonism suppresses downstream pro-inflammatory cascades:
Table 2: Pharmacodynamic Effects of UR-12715-Mediated PAF Antagonism
Biological Process | Effect of UR-12715 | Experimental Evidence |
---|---|---|
Leukocyte Migration | ↓52% neutrophil infiltration | DSS colitis in C57BL/6 mice [1] |
IL-17 Production | ↓64% in colon tissue | TNBS-induced rat colitis [3] |
Vascular Permeability | ↓41% albumin extravasation | LPS-induced uveitis model [10] |
Notably, DS’s anti-inflammatory efficacy is IL-17-dependent—it demonstrated activity in IL-17-driven C57BL/6 mouse colitis but not in BALB/c models with predominant Th2 responses [1] [3].
DS exhibits pH-dependent stability critical for colon-specific delivery. Under acidic conditions (pH 1.2–3.0, simulating the stomach), >98% remains intact after 2 hours. However, at colonic pH (7.0–7.8), azoreductase-mediated cleavage occurs within 30 minutes, releasing 5-ASA and UR-12715 [1]. Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months, attributed primarily to azo bond photolysis. Formulation challenges include aggregation propensity in aqueous buffers >10 mM; this is mitigated by lyophilization with trehalose or hydroxypropyl-β-cyclodextrin [2] [5]. Differential scanning calorimetry reveals a sharp endotherm at 217°C, indicating crystalline stability. The logP value of 2.1 (±0.3) balances hydrophilic (azo bond) and hydrophobic (biphenyl region of UR-12715) domains, optimizing membrane permeability at target sites [1] [2].
Table 3: Stability Profile of Dersalazine Sodium
Parameter | Condition | Result |
---|---|---|
Acidic Stability (pH 1.2) | 2 hours, 37°C | >98% intact compound |
Enzymatic Cleavage | Colonic lysate, pH 7.4 | t~max~: 30 min |
Photolytic Degradation | 5000 lux, 25°C, 24 hours | 12% decomposition |
Thermal Stability | 40°C/75% RH, 6 months | ≤5% degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7